molecular formula C6H4O2Se B12974304 2-Oxo-2-(selenophen-2-yl)acetaldehyde

2-Oxo-2-(selenophen-2-yl)acetaldehyde

Cat. No.: B12974304
M. Wt: 187.07 g/mol
InChI Key: NJKWPFATLJKHIK-UHFFFAOYSA-N
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Description

2-Oxo-2-(selenophen-2-yl)acetaldehyde is an organic compound that features a selenophene ring, which is a five-membered ring containing selenium

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(selenophen-2-yl)acetaldehyde typically involves the reaction of selenophene derivatives with appropriate aldehyde precursors. One common method includes the lithiation of selenophene followed by formylation to introduce the aldehyde group. The reaction conditions often involve the use of strong bases like n-butyllithium and subsequent reaction with formylating agents such as dimethylformamide (DMF) or ethyl formate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(selenophen-2-yl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The selenophene ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: 2-Oxo-2-(selenophen-2-yl)acetic acid.

    Reduction: 2-Hydroxy-2-(selenophen-2-yl)ethanol.

    Substitution: Halogenated selenophene derivatives.

Scientific Research Applications

2-Oxo-2-(selenophen-2-yl)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-2-(selenophen-2-yl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The selenophene ring can participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-2-(thiophen-2-yl)acetaldehyde: Similar structure but contains a sulfur atom instead of selenium.

    2-Oxo-2-(furan-2-yl)acetaldehyde: Contains an oxygen atom in the ring instead of selenium.

Uniqueness

2-Oxo-2-(selenophen-2-yl)acetaldehyde is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs. Selenium-containing compounds often exhibit higher reactivity and different redox behavior, making them valuable in various applications .

Properties

Molecular Formula

C6H4O2Se

Molecular Weight

187.07 g/mol

IUPAC Name

2-oxo-2-selenophen-2-ylacetaldehyde

InChI

InChI=1S/C6H4O2Se/c7-4-5(8)6-2-1-3-9-6/h1-4H

InChI Key

NJKWPFATLJKHIK-UHFFFAOYSA-N

Canonical SMILES

C1=C[Se]C(=C1)C(=O)C=O

Origin of Product

United States

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